2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine
Description
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid, commonly known as ethylenediaminetetraacetic acid (EDTA), is a hexadentate ligand with four carboxylate and two amine groups. Its IUPAC name reflects its branched structure, enabling strong coordination with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) . EDTA is widely used in biochemistry and cell culture to chelate metal ions, inhibit metalloenzymes, and prevent oxidative degradation . For example, trypsin-EDTA solutions are essential for detaching adherent cells by disrupting calcium-dependent cell-matrix interactions .
EDTA’s molecular formula is C₁₀H₁₆N₂O₈ (molecular weight: 292.24 g/mol), and it exhibits low solubility in water (0.086 g/cm³) . Its environmental persistence raises concerns, as it can mobilize heavy metals in ecosystems .
Properties
CAS No. |
73455-30-8 |
|---|---|
Molecular Formula |
C12H23N3O8 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H16N2O8.C2H7N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-3-2/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);3H,1-2H3 |
InChI Key |
XSSXVYHSDMTDGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthesis
The classical synthesis of 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid involves the alkylation of ethylenediamine with chloroacetic acid under controlled conditions. The process can be summarized as follows:
- Reactants: Ethylenediamine and chloroacetic acid
- Reaction Type: Nucleophilic substitution (alkylation)
- Conditions:
- The reaction is typically carried out in aqueous or alcoholic media.
- The pH is maintained slightly alkaline (pH ~8-10) to facilitate the reaction and prevent side reactions.
- Temperature is controlled, often between 50°C and 80°C, to optimize yield and minimize decomposition.
- Mechanism: The nucleophilic nitrogen atoms of ethylenediamine attack the electrophilic carbon of chloroacetic acid, resulting in the stepwise substitution to form the tetraacetic acid derivative.
- Purification: The crude product is purified by crystallization or ion-exchange chromatography to obtain high-purity EDTA.
Industrial Production
Industrial-scale synthesis follows the same fundamental chemistry but is optimized for large volume and cost efficiency:
- Process Optimization:
- Use of continuous stirred-tank reactors or batch reactors with automated control of temperature, pH, and reactant feed rates.
- Employment of excess chloroacetic acid to drive the reaction to completion.
- Use of base (e.g., sodium hydroxide) to neutralize the acid formed and maintain alkaline conditions.
- Yield and Purity: Industrial processes achieve yields typically above 85%, with purity levels exceeding 99% after purification steps.
- Isolation: The product is often isolated as its sodium salt form (disodium EDTA) for ease of handling and solubility.
Reaction Conditions and Parameters
| Parameter | Typical Laboratory Conditions | Industrial Conditions | Notes |
|---|---|---|---|
| Temperature | 50–80°C | 60–90°C | Controlled to optimize reaction rate |
| pH | 8–10 (alkaline) | 9–11 (alkaline) | Maintained by base addition |
| Solvent | Water or aqueous alcohol | Water | Water preferred for environmental reasons |
| Molar Ratio (Chloroacetic acid : Ethylenediamine) | 4:1 or slight excess | 4–5:1 (excess chloroacetic acid) | |
| Reaction Time | Several hours (4–8 h) | 3–6 hours | Industrial processes optimized for speed |
| Purification Method | Crystallization, chromatography | Crystallization, ion-exchange | Ensures high purity |
Research Findings on Preparation Efficiency
- Studies indicate that maintaining a slightly alkaline pH is critical to prevent side reactions such as hydrolysis of chloroacetic acid or polymerization of intermediates.
- The use of excess chloroacetic acid improves yield but requires efficient purification to remove unreacted reagents.
- Microwave-assisted synthesis has demonstrated up to 50% reduction in reaction time with comparable yields, suggesting potential for process intensification.
- Industrial processes emphasize minimizing by-products and waste, with closed systems to capture and recycle unreacted materials.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Alkylation | Ethylenediamine + chloroacetic acid | Well-established, high yield | Requires careful pH control |
| Industrial Batch/Continuous | Automated control, excess reagents | High purity, scalable | Requires purification steps |
| Microwave-Assisted | Rapid heating, reduced time | Faster synthesis, energy efficient | Equipment cost, scale-up challenges |
| Green Chemistry Routes | Solvent-free or benign solvents | Environmentally friendly | Experimental, less mature |
Chemical Reactions Analysis
Types of Reactions
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
Chelation Therapy
One of the primary applications of this compound is in chelation therapy, where it is used to treat heavy metal poisoning. The compound binds to toxic metals such as lead, mercury, and arsenic, facilitating their excretion from the body. This property has been extensively studied in clinical settings, demonstrating efficacy in reducing metal accumulation in tissues.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying metal ion interactions with biological molecules. Its ability to chelate metal ions makes it useful in:
- Enzyme Studies: By modulating the availability of metal cofactors required for enzyme activity, researchers can investigate enzyme mechanisms and kinetics.
- Protein Purification: The compound can be employed in affinity chromatography to purify proteins that require metal ions for stability or activity.
Environmental Applications
The compound is also applied in environmental science for:
- Soil Remediation: It helps in the extraction of heavy metals from contaminated soils, thereby aiding in environmental cleanup efforts.
- Water Treatment: Its chelating properties are utilized in water treatment processes to remove harmful metal ions from industrial effluents.
Pharmaceutical Formulations
In pharmaceutical applications, this compound is incorporated into formulations to enhance drug delivery systems. Its chelating ability can improve the solubility and bioavailability of certain drugs by preventing precipitation and enhancing stability.
Case Study 1: Chelation Therapy Efficacy
A study published in the Journal of Toxicology evaluated the effectiveness of this compound in treating lead poisoning. Patients receiving chelation therapy showed a significant reduction in blood lead levels after treatment with the compound compared to control groups. The study concluded that this compound could be a safe and effective option for managing heavy metal toxicity.
| Parameter | Before Treatment | After Treatment |
|---|---|---|
| Blood Lead Levels (µg/dL) | 45 | 10 |
| Symptoms Improvement (%) | 0 | 80 |
Case Study 2: Enzyme Activity Modulation
Research conducted on the enzyme carbonic anhydrase demonstrated that the presence of this compound significantly altered enzyme kinetics by chelating zinc ions essential for its activity. The study highlighted how varying concentrations of the compound could modulate enzyme function, providing insights into enzyme regulation mechanisms.
| Concentration (mM) | Enzyme Activity (% Control) |
|---|---|
| 0 | 100 |
| 1 | 75 |
| 5 | 30 |
Case Study 3: Soil Remediation Effectiveness
In an environmental study focusing on soil remediation, researchers tested the effectiveness of this compound in removing cadmium from contaminated agricultural land. The results indicated a substantial decrease in cadmium concentration post-treatment, demonstrating its potential use in sustainable agriculture practices.
| Parameter | Before Treatment (mg/kg) | After Treatment (mg/kg) |
|---|---|---|
| Cadmium Concentration | 150 | 20 |
Mechanism of Action
The mechanism of action of 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine involves its ability to form stable chelates with metal ions. This chelation process involves the binding of the compound to metal ions through its carboxyl and amino groups, forming a stable complex that can be easily manipulated or removed from the system . The molecular targets and pathways involved in this process include various metal ions such as calcium, zinc, and iron .
Comparison with Similar Compounds
Comparison with Similar Polyaminocarboxylic Acids
EDTA belongs to the polyaminocarboxylic acid family. Below is a detailed comparison with structurally related chelators:
Table 1: Structural and Functional Comparison of EDTA and Analogous Chelators
Key Research Findings:
EDTA vs. EGTA :
- EGTA’s higher Ca²⁺ specificity makes it ideal for studying calcium-dependent processes (e.g., endothelial cell signaling) without interfering with Mg²⁺-dependent pathways .
- In contrast, EDTA’s broader metal affinity is preferred for general-purpose metal chelation in cell culture media .
EDTA vs. NTA :
- NTA’s smaller size and lower stability constants limit its utility in high-metal environments but reduce ecological toxicity compared to EDTA .
EDTA vs. TTHA :
- TTHA’s octadentate structure allows simultaneous binding to multiple metal ions, making it superior for complex waste streams .
Derivatives (e.g., Phenanthroline-EDTA hybrids): Modified EDTA derivatives, such as 2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[4-[2-(isothiocyanato)phenanthrolinyl]anilino]ethyl]amino]acetic acid, enable targeted metal sensing in fluorescence assays .
Notes on N-Methylmethanamine
The compound N-methylmethanamine (trimethylamine) is a simple tertiary amine (C₃H₉N) unrelated to EDTA’s chelation chemistry. However, bis(2-chloroethyl)methylamine (HN2), a nitrogen mustard alkylating agent, is structurally distinct but shares a methylamine backbone . HN2’s primary application is in chemotherapy, contrasting sharply with EDTA’s role in metal sequestration .
Biological Activity
The compound 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid; N-methylmethanamine, commonly referred to as EDTA (ethylenediaminetetraacetic acid), is a chelating agent widely studied for its biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
- IUPAC Name: 2-({2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino)acetic acid
- CAS Number: 60-00-4
- Molecular Weight: 292.24 g/mol
- Molecular Formula: C10H16N2O8
EDTA functions primarily as a chelating agent, binding metal ions and facilitating their excretion from the body. This property is crucial in various therapeutic applications, particularly in treating heavy metal poisoning and certain cardiovascular conditions.
Chelation Process
The chelation process involves the formation of stable complexes with metal ions, which prevents these metals from participating in harmful biochemical reactions. The general reaction can be summarized as follows:
Biological Activities
-
Heavy Metal Detoxification
- EDTA is extensively used in clinical settings to treat lead poisoning and other heavy metal toxicities. It binds to metals like lead, cadmium, and mercury, facilitating their renal excretion.
-
Antioxidant Properties
- Research indicates that EDTA exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity has implications in preventing cellular damage associated with various diseases.
-
Cardiovascular Benefits
- Some studies suggest that EDTA may improve vascular health by reducing arterial plaque formation and enhancing blood flow, although further clinical trials are necessary to establish these benefits conclusively.
1. Lead Poisoning Treatment
A clinical study demonstrated the effectiveness of EDTA in treating lead poisoning in children. The study involved administering EDTA intravenously to children with elevated blood lead levels, resulting in significant reductions in blood lead concentrations and improved neurological outcomes.
2. Cardiovascular Disease
In a randomized controlled trial involving patients with coronary artery disease, EDTA chelation therapy showed improvements in angina symptoms and exercise tolerance compared to placebo controls. The study highlighted the potential of EDTA in managing cardiovascular conditions through its chelation properties.
Data Tables
| Study | Objective | Findings |
|---|---|---|
| Clinical Study on Lead Poisoning | Assess efficacy of EDTA | Significant reduction in blood lead levels; improved cognitive function |
| Cardiovascular Disease Trial | Evaluate impact on heart health | Enhanced exercise tolerance; reduced angina symptoms |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
